molecular formula C18H22N4S B5816902 4-methyl-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide

4-methyl-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide

Cat. No.: B5816902
M. Wt: 326.5 g/mol
InChI Key: HUNJDDKFCVYOOU-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenylamino group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide typically involves the reaction of 4-methylpiperazine with 4-nitroaniline, followed by reduction and subsequent reaction with thiophosgene. The reaction conditions often include:

    Solvents: Commonly used solvents include ethanol or methanol.

    Catalysts: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction step.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reactions: Electrophilic reagents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-methyl-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-(methoxyphenyl)phenyl]piperazine-1-carbothioamide
  • 4-methyl-N-[4-(chlorophenyl)phenyl]piperazine-1-carbothioamide
  • 4-methyl-N-[4-(fluorophenyl)phenyl]piperazine-1-carbothioamide

Uniqueness

4-methyl-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-anilinophenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4S/c1-21-11-13-22(14-12-21)18(23)20-17-9-7-16(8-10-17)19-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNJDDKFCVYOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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